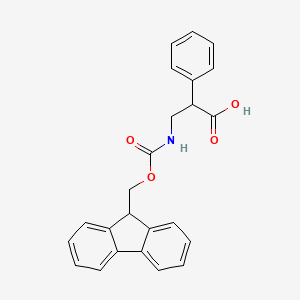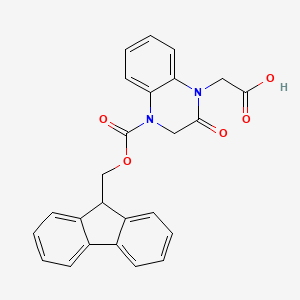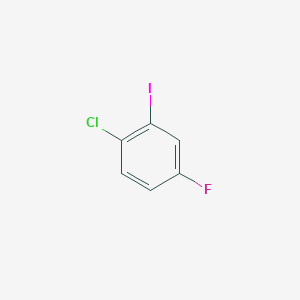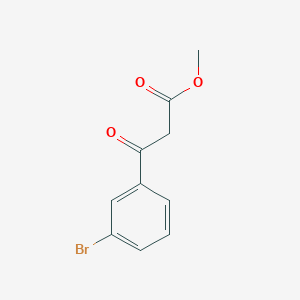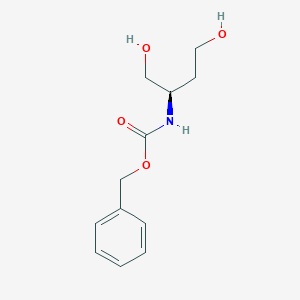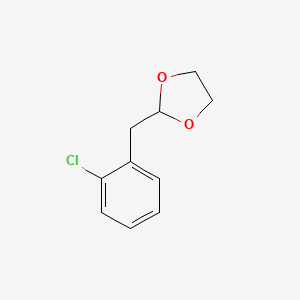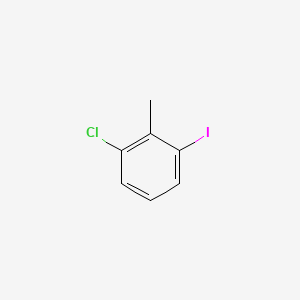
2-(3-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
Synthesis Analysis
The synthesis of related compounds involves various techniques. For instance, “2-Fluoro-4-methoxybenzaldehyde” can be prepared from "4-bromo-3-fluoroanisole" . Another related compound, “2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile”, has been synthesized from “1-(3-fluoro-4-methoxyphenyl)ethanone”, malononitrile, a mild base, and sulfur powder using the Gewald synthesis technique .Molecular Structure Analysis
The molecular structure of related compounds such as “4-Fluoro-2-methoxyphenylboronic acid” and “2-Fluoro-4-methoxybenzaldehyde” have been analyzed and their molecular weights have been determined to be 168.1650 and 152.15 g/mol respectively.Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For instance, “4-Fluoro-2-methoxyphenylboronic acid” has been used as a reactant for the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as “4-Fluoro-2-methoxyphenylboronic acid” have been analyzed. This compound has a molecular weight of 169.95 g/mol .科学的研究の応用
Synthesis and Structural Analysis
- Huang et al. (2021) explored the synthesis of boric acid ester intermediates, including structures related to 2-(3-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Their study involved three-step substitution reactions and confirmed the structures using FTIR, NMR, and mass spectrometry. X-ray diffraction and DFT calculations were employed for crystallographic and conformational analyses, revealing the physicochemical properties of these compounds (Huang et al., 2021).
Application in PolymerSynthesis
- A study by Yokozawa et al. (2011) demonstrated the application of catalyst-transfer Suzuki-Miyaura coupling polymerization using a monomer structurally related to 2-(3-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The monomer was polymerized to yield poly(3-hexylthiophene) with a narrow molecular weight distribution and high regioregularity, indicating potential applications in polymer science (Yokozawa et al., 2011).
Synthesis of Boronic Acid Derivatives
- Spencer et al. (2002) described the synthesis of 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, which have implications in the study of serine proteases including thrombin. This research highlights the role of similar structures in developing inhibitors for biomedical applications (Spencer et al., 2002).
Application in Fluorescence Probes
- Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes, using a structure akin to 2-(3-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These probes were designed for detecting hydrogen peroxide (H2O2), demonstrating the compound's potential in biochemical sensor development (Lampard et al., 2018).
Enhanced Brightness in Nanoparticles
- Fischer et al. (2013) reported the use ofsimilar compounds in the creation of three-coordinate complexes for the production of enhanced brightness emission-tuned nanoparticles. These nanoparticles, derived from heterodifunctional polyfluorene building blocks, displayed bright fluorescence emission and are relevant for potential applications in display technologies and bioimaging (Fischer et al., 2013).
Synthesis of Polyenes
- Research by Das et al. (2015) involved the synthesis of boron-containing stilbene derivatives using a process that includes structures similar to 2-(3-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These compounds were investigated for their potential use in the synthesis of conjugated polyene materials, which could be relevant in the development of new materials for liquid crystal display (LCD) technology and neurodegenerative disease therapies (Das et al., 2015).
作用機序
The mechanism of action of related compounds has been studied. For example, a compound with a similar structure, “(S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372)”, has been identified as a potent and selective PI3Kδ inhibitor .
Safety and Hazards
The safety data sheet for “4-Fluoro-2-methoxyphenylboronic acid” indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
特性
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)9-6-7-11(16-5)10(15)8-9/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVSHUZDQUHOQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374595 | |
| Record name | 2-(3-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
754226-34-1 | |
| Record name | 2-(3-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 754226-34-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



